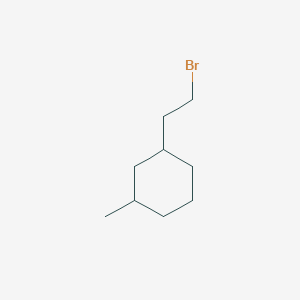

1-(2-Bromoethyl)-3-methylcyclohexane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

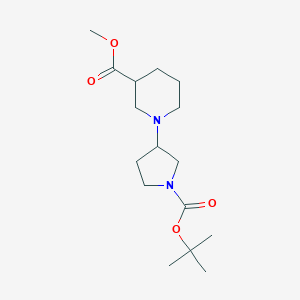

Compounds like “1-(2-Bromoethyl)-3-methylcyclohexane” belong to a class of organic compounds known as alkyl halides. They are characterized by a halogen atom (in this case, bromine) attached to an alkyl group .

Synthesis Analysis

The synthesis of alkyl halides often involves the substitution of a halogen for a hydrogen on an alkane. This can be achieved through a variety of methods, including free radical halogenation, nucleophilic substitution, or the addition of a hydrogen halide to an alkene .Molecular Structure Analysis

The molecular structure of such compounds typically involves a cyclohexane ring, which is a six-membered carbon ring, with a methyl group (-CH3) and a 2-bromoethyl group (-CH2-CH2-Br) attached .Chemical Reactions Analysis

Alkyl halides are quite reactive. They can undergo several types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the other reactants and conditions present .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. In general, alkyl halides have higher boiling points than similar alkanes due to the polar nature of the carbon-halogen bond .Wissenschaftliche Forschungsanwendungen

Combustion and Pyrolysis Studies

- Methylcyclohexane, a related compound, is used in studying combustion chemistry, essential for developing kinetic models of larger cycloalkanes and practical fuels. Investigations include pyrolysis and flame intermediates, crucial for understanding fuel combustion processes (Wang et al., 2014).

Chemical Reaction Mechanisms

- Studies on reactions like Grignard reagents with brominated and chlorinated cycloalkanes provide insights into radical reactions and olefin formation mechanisms. These are fundamental in synthetic organic chemistry (Liu, 1956).

- Investigations into the conformational analysis and configuration of brominated cycloalkanes, like 1-bromo-1-methylcyclohexane, help in understanding molecular structures and thermodynamic properties (Allinger & Liang, 1965).

Asymmetric Bromination and Synthesis

- Research on asymmetric bromination and synthesis, such as the bromination of 4-methylcyclohexene, provides valuable information for stereochemical control in organic synthesis (Bellucci et al., 1969).

Catalysis and Dehydrogenation

- Methylcyclohexane dehydrogenation, a process related to 1-(2-Bromoethyl)-3-methylcyclohexane, is researched for hydrogen storage and energy applications. This includes studying catalysts' stability, activity, and selectivity (Meng et al., 2021).

Solvation and Bond Heterolysis

- The study of solvation effects and covalent bond heterolysis in compounds like 1-bromo-1-methylcyclohexane contributes to understanding solvent effects on reaction rates and mechanisms (Dvorko et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-3-methylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDXMKOFILDWNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Phenylamino)piperidin-4-yl]methanol](/img/structure/B2709405.png)

![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2709413.png)

![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)

![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)

![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)